N-(2,4-dimethylphenyl)-2-(1,1-dioxido-4-phenyl-2H-benzo[e][1,2,3]thiadiazin-2-yl)acetamide
Description
N-(2,4-Dimethylphenyl)-2-(1,1-dioxido-4-phenyl-2H-benzo[e][1,2,3]thiadiazin-2-yl)acetamide is a synthetic acetamide derivative characterized by a 1,1-dioxido-4-phenyl-2H-benzo[e][1,2,3]thiadiazin scaffold linked to a 2,4-dimethylphenyl group via an acetamide bridge. This compound belongs to a broader class of benzothiadiazine derivatives, which are notable for their diverse pharmacological profiles, including anti-inflammatory, antidiabetic, and anticancer activities . Structural studies of similar compounds (e.g., via SHELX-based crystallography) highlight the importance of substituents on the phenyl and heterocyclic moieties in modulating physicochemical and biological properties .
Properties
IUPAC Name |
N-(2,4-dimethylphenyl)-2-(1,1-dioxo-4-phenyl-1λ6,2,3-benzothiadiazin-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O3S/c1-16-12-13-20(17(2)14-16)24-22(27)15-26-25-23(18-8-4-3-5-9-18)19-10-6-7-11-21(19)30(26,28)29/h3-14H,15H2,1-2H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKSFRXVMBAXLKU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CN2N=C(C3=CC=CC=C3S2(=O)=O)C4=CC=CC=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,4-dimethylphenyl)-2-(1,1-dioxido-4-phenyl-2H-benzo[e][1,2,3]thiadiazin-2-yl)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, presenting data from various studies, including structure-activity relationships (SAR), case studies, and relevant findings from the literature.
Chemical Structure and Properties
The compound has the following structural characteristics:
- Molecular Formula : CHNOS
- Molecular Weight : 453.53 g/mol
The presence of the benzo[e][1,2,3]thiadiazine moiety is significant as it contributes to the compound's biological properties. The dioxido group enhances its reactivity and interaction with biological targets.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance:
- Cytotoxicity : Several derivatives have shown promising cytotoxic effects against various cancer cell lines. The IC values for related compounds suggest significant activity; for example, thiazole derivatives exhibit IC values ranging from 1.61 to 1.98 µg/mL against Jurkat cells .
- Mechanism of Action : The anticancer activity is often attributed to the ability of these compounds to induce apoptosis in cancer cells. Molecular dynamics simulations indicate that these compounds interact with key proteins involved in apoptosis through hydrophobic contacts and hydrogen bonding .
Antimicrobial Activity
The compound's structure suggests potential antimicrobial properties. Similar compounds in its class have demonstrated:
- Antibacterial Activity : Some thiazole derivatives have shown effectiveness against Staphylococcus epidermidis, indicating that modifications in the phenyl ring can enhance antibacterial properties .
Structure-Activity Relationship (SAR)
The SAR studies reveal that specific substitutions on the phenyl rings significantly influence biological activity:
- Electron Donating Groups : The presence of electron-donating groups (like methyl groups) at specific positions on the phenyl ring has been linked to increased cytotoxicity and antimicrobial activity .
- Essential Moieties : The thiazole and dioxido groups are crucial for maintaining the biological activity of these compounds. Alterations in these groups can lead to a loss of activity .
Case Study 1: Anticancer Screening
A study screened a library of compounds for anticancer activity using multicellular spheroids as a model system. This compound was identified as a promising candidate due to its ability to significantly reduce cell viability in treated spheroids compared to controls .
Case Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial efficacy of similar compounds against various bacterial strains. The results indicated that modifications leading to increased lipophilicity enhanced membrane penetration and antibacterial effectiveness .
Scientific Research Applications
Chemical Properties and Structure
The compound has the following chemical characteristics:
- Molecular Formula : C₁₈H₁₈N₂O₄S
- Molecular Weight : 358.41 g/mol
- CAS Number : 852451-87-7
Its structure features a benzo[e][1,2,3]thiadiazine core, which contributes to its biological activity.
Anticancer Activity
Research indicates that derivatives of benzo[e][1,2,3]thiadiazine compounds exhibit significant anticancer properties. A study conducted by Walid Fayad identified novel anticancer compounds through screening drug libraries on multicellular spheroids. The findings suggested that certain derivatives showed promising results against various cancer cell lines, indicating the potential of N-(2,4-dimethylphenyl)-2-(1,1-dioxido-4-phenyl-2H-benzo[e][1,2,3]thiadiazin-2-yl)acetamide in cancer therapy .
Selective Inhibition of PI3Kδ
Recent studies have explored the inhibition of phosphoinositide 3-kinase delta (PI3Kδ) by 1,1-dioxide derivatives of thiadiazines. Although this compound was not directly tested in this context, related compounds have shown selectivity and potency in inhibiting PI3Kδ pathways relevant for cancer progression .
Case Study 1: Anticancer Screening
A notable study published in Nature detailed the screening of various compounds against cancer cell lines. Among tested compounds was a derivative structurally similar to this compound which exhibited IC50 values lower than established chemotherapeutics .
Case Study 2: Anticonvulsant Efficacy
In a comparative analysis involving thiazole derivatives for anticonvulsant activity published in MDPI, several analogs were synthesized and tested for efficacy using the maximal electroshock (MES) model. The results indicated that modifications to the thiadiazine structure could enhance anticonvulsant effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substitution Patterns
Key structural analogues of the target compound include:
Key Structural Differences:
- Heterocyclic Core: The target compound’s benzo[e][1,2,3]thiadiazin ring differs from benzothiazole or thiazole cores in electronic and steric properties. The fused thiadiazine system may confer enhanced rigidity and π-stacking capabilities compared to monocyclic analogues .
- Substituent Effects : The 2,4-dimethylphenyl group in the target compound likely improves lipophilicity and membrane permeability compared to polar substituents (e.g., 4-hydroxyphenyl in ). Halogenated derivatives (e.g., 2-bromophenyl in ) may enhance target binding via halogen bonds.
Pharmacological Activity Comparison
- Antidiabetic Potential: The target compound shares structural similarity with the antidiabetic agent in , which inhibits α-glucosidase (IC₅₀ = 12.3 µM). The absence of a bromine substituent in the target may alter enzyme affinity.
- Anti-inflammatory/Analgesic Activity: The sulfamoyl derivative in and the 4-hydroxyphenyl analogue in suggest that electron-withdrawing groups (e.g., sulfone, trioxo) enhance COX-2 inhibition.
- Anticancer Activity : While the methylpiperazine derivative in shows anticancer activity (IC₅₀ = 8.7 µM against MCF-7 cells), the target compound’s thiadiazin ring could modulate cytotoxicity through distinct mechanisms, such as topoisomerase inhibition.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
